molecular formula C5H5O3- B14508369 (3-Hydroxyfuran-2-yl)methanolate CAS No. 64422-75-9

(3-Hydroxyfuran-2-yl)methanolate

Cat. No.: B14508369
CAS No.: 64422-75-9
M. Wt: 113.09 g/mol
InChI Key: YYOJAULUABXCET-UHFFFAOYSA-N
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Description

The compound “(3-Hydroxyfuran-2-yl)methanolate” is an organic anion derived from (3-hydroxyfuran-2-yl)methanol through deprotonation of the hydroxyl group. Its structure consists of a furan ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position.

Properties

CAS No.

64422-75-9

Molecular Formula

C5H5O3-

Molecular Weight

113.09 g/mol

IUPAC Name

(3-hydroxyfuran-2-yl)methanolate

InChI

InChI=1S/C5H5O3/c6-3-5-4(7)1-2-8-5/h1-2,7H,3H2/q-1

InChI Key

YYOJAULUABXCET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1O)C[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyfuran-2-yl)methanolate typically involves the hydroxylation of furan derivatives. One common method is the reaction of furan with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position . Another approach involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be selectively hydroxylated .

Industrial Production Methods: Industrial production of (3-Hydroxyfuran-2-yl)methanolate may involve large-scale hydroxylation processes using environmentally friendly reagents and catalysts. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyfuran-2-yl)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Furanones and carboxylic acids.

    Reduction Products: Alkyl-substituted furans.

    Substitution Products: Halogenated and alkylated furans.

Mechanism of Action

The mechanism of action of (3-Hydroxyfuran-2-yl)methanolate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological macromolecules. The compound can modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the hypothetical properties and reactivity of “(3-Hydroxyfuran-2-yl)methanolate.” Below is a comparison with analogous furan-based and hydroxymethyl-substituted compounds.

Table 1: Key Properties of Related Compounds

Compound Structure Reactivity/Applications Reference
Sodium methanolate CH₃O⁻Na⁺ Strong base used in nucleophilic substitution (e.g., in thienopyrimidine synthesis)
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Thienopyrimidine derivative Substrate for methoxylation via sodium methanolate; forms methoxy-substituted analogs
Furan-2-ylmethanol Furan with CH₂OH at C2 Precursor for esterification or oxidation; lacks hydroxyl group at C3 N/A

Key Observations:

Sodium Methanolate: Unlike “(3-Hydroxyfuran-2-yl)methanolate,” sodium methanolate (CH₃O⁻Na⁺) is a simple alkoxide base widely used in reactions such as the methoxylation of thienopyrimidines .

Thienopyrimidine Derivatives: The provided evidence highlights the use of sodium methanolate in synthesizing methoxy-substituted thienopyrimidines. By analogy, “(3-Hydroxyfuran-2-yl)methanolate” could act as a nucleophile in similar reactions, but its bifunctional hydroxyl groups might complicate reactivity.

Furan-2-ylmethanol: This simpler analog lacks the C3 hydroxyl group, which likely reduces its acidity and coordination ability compared to “(3-Hydroxyfuran-2-yl)methanolate.”

Research Findings and Limitations

  • Its synthesis would likely require protection/deprotection strategies to manage multiple hydroxyl groups.
  • Comparison Gap: Existing data focus on sodium methanolate and thienopyrimidines, leaving furan-based methanolates underexplored.

Q & A

Q. What analytical challenges arise in detecting degradation products in environmental or biological matrices?

  • Methodological Answer : Degradation products (e.g., furan dialdehydes or hydroxymethyl derivatives) may co-elute with matrix components in environmental samples. Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery, while tandem mass spectrometry (MS/MS) enhances specificity. Isotope dilution using ¹³C-labeled internal standards corrects for matrix effects in biological fluids .

Data Contradiction Analysis

  • Example : Discrepancies in reported biological activity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, microbial strain variability) or compound purity. Resolving contradictions requires interlaboratory validation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) .

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